4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol

Catalog No.
S15897325
CAS No.
65882-79-3
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-...

CAS Number

65882-79-3

Product Name

4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol

IUPAC Name

4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3

InChI Key

OSSWBZXPRYZGRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O

Description

4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol is a natural product found in Artemisia annua, Garcinia acuminata, and Garcinia scortechinii with data available.

4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol is a complex organic compound characterized by its unique structural features, including a cyclodecane ring and multiple functional groups. Its molecular formula is C15H24OC_{15}H_{24}O, and it has a molecular weight of 220.35 g/mol. The compound features a dimethylidene group at the 10th position and an isopropyl group at the 7th position of the cyclodecane structure. The presence of these substituents contributes to its chemical reactivity and biological properties.

, including:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate in acidic conditions.
  • Reduction: Reduction processes can convert it to alcohols, typically using lithium aluminum hydride in dry ether.
  • Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often employing bromine or chlorine under UV light.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionBromineUV light

4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may exhibit:

  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation through interaction with specific enzyme pathways.
  • Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as a therapeutic agent.

The synthesis of 4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol typically involves several steps:

  • Cyclization of Precursors: Appropriate precursors undergo cyclization under controlled conditions.
  • Use of Grignard Reagents: These are employed to introduce the isopropyl group.
  • Wittig Reaction: This reaction is often utilized to form the methylene group in an anhydrous solvent and inert atmosphere to prevent side reactions .

Industrial Production Methods

In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield. Catalysts such as palladium or nickel may enhance the efficiency of the cyclization process, while high-pressure hydrogenation can help achieve the desired structural configuration.

4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol finds applications across various fields:

  • Fragrance Industry: Due to its unique aromatic properties, it is used in perfumes and flavoring agents.
  • Medicinal Chemistry: Investigated for potential therapeutic uses due to its biological activity.
  • Chemical Research: Serves as a precursor in the synthesis of complex organic molecules .

Research into the interactions of 4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol with biological systems is ongoing. Studies have indicated that this compound can bind to specific enzyme active sites, inhibiting their activity and leading to various biological effects. These interactions may involve signal transduction pathways and modulation of gene expression, contributing to its observed biological activities .

Several compounds share structural similarities with 4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4,7-trimethyloct-6-en-1-olContains multiple methyl groups and an alkeneKnown for floral notes in fragrances
1-(4-methylcyclohexen-1-yl)ethanoneFeatures a methylcyclohexene structureUsed for imparting ylang-ylang notes in compositions
6-isopropyl-2,4-dimethylcyclohexen-1-oneSimilar cyclohexane structure with isopropyl groupExhibits unique aromatic properties distinct from others

Uniqueness

What sets 4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol apart from these compounds is its specific arrangement of functional groups and the resulting chemical properties that contribute to its distinct biological activity and applications in fragrance formulations.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.182715385 g/mol

Monoisotopic Mass

220.182715385 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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